6-(Aminomethyl)picolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(aminomethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,4,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWKBQBRQWNTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 6 Aminomethyl Picolinic Acid
Advanced Synthetic Strategies for the Preparation of 6-(Aminomethyl)picolinic Acid
Modern synthetic approaches prioritize efficiency, selectivity, and sustainability. The preparation of this compound can be accomplished through several advanced routes that leverage contemporary catalytic systems and reaction conditions.
Multi-Step Organic Synthesis Routes to the Picolinic Acid Core
The foundational step in synthesizing the target compound is the formation of the picolinic acid (pyridine-2-carboxylic acid) scaffold. Several classical and modern methods are employed for this purpose.
One of the most established methods is the oxidation of 2-picoline (2-methylpyridine) using a strong oxidizing agent like potassium permanganate. orgsyn.org This reaction directly converts the methyl group at the 2-position into a carboxylic acid. Another approach involves multi-component reactions, which can construct the substituted pyridine (B92270) ring in a single step from acyclic precursors. For instance, picolinate (B1231196) and picolinic acid derivatives can be synthesized through a reaction involving an oxo-propanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydes, often facilitated by a heterogeneous catalyst. rsc.orgresearchgate.netnih.gov
A common strategy for producing functionalized picolinic acids involves starting with a pre-functionalized pyridine ring. For instance, a synthetic pathway can begin with 6-halopicolinates, which serve as versatile intermediates for introducing the aminomethyl side chain.
Stereoselective and Regioselective Functionalization Approaches
Achieving the correct substitution pattern on the pyridine ring is critical. The inherent electronic properties of pyridine can make regioselective C-H functionalization challenging. nih.govresearchgate.net To overcome this, chemists have developed innovative strategies. These include the temporary conversion of pyridines into electron-rich intermediates to facilitate regioselective electrophilic functionalization. nih.gov Other methods rely on directing groups to guide the reaction to the desired position or the activation of the pyridine ring to form pyridinyl radicals, which can then undergo selective coupling reactions. rsc.orgacs.org
In the context of this compound, a common approach is to start with a precursor where the 6-position is already functionalized with a group that can be readily converted to the aminomethyl moiety, such as a halogen or a cyano group. This circumvents the need for direct C-H functionalization at that position.
Palladium-Catalyzed and Related Cross-Coupling Reactions in Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been widely applied in the synthesis of pyridine derivatives. nih.govwikipedia.org The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is particularly relevant. scirp.orgwikipedia.org This reaction can be used to introduce a two-carbon unit at the 6-position of a picolinic acid precursor. For example, a 6-halopicolinate can be coupled with a protected alkyne. Subsequent manipulation of the resulting alkynyl group can lead to the desired aminomethyl side chain.
The Sonogashira reaction is typically co-catalyzed by palladium and copper complexes and proceeds under mild conditions, offering good functional group tolerance. scirp.orgmdpi.com Recent advancements have led to the development of copper-free Sonogashira protocols and the use of N-heterocyclic carbene (NHC) ligands to enhance catalyst stability and efficiency. wikipedia.orgmdpi.com
| Reaction Type | Catalyst System | Reactants | Key Bond Formed |
| Sonogashira Coupling | Pd(0)/Cu(I) | Aryl Halide + Terminal Alkyne | C(sp²)-C(sp) |
| Suzuki Coupling | Pd(0) | Aryl Halide + Organoboron | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Pd(0) | Aryl Halide + Amine | C(sp²)-N |
Amidation and Amination Reactions for Side Chain Introduction
The introduction of the aminomethyl side chain is a crucial step. A highly effective and common strategy involves the catalytic hydrogenation of a 6-cyanopicolinic acid precursor. The cyano group (-CN) is reduced to a primary aminomethyl group (-CH₂NH₂).
This transformation is a green and efficient method for producing primary amines. rsc.org Various catalytic systems have been developed to achieve high selectivity and yield, often under mild conditions. nih.gov Supported metal catalysts, such as palladium on carbon (Pd/C) or highly dispersed nickel on silicon carbide (Ni/SiC), are frequently employed. rsc.orgnih.gov The choice of catalyst and reaction conditions is important to prevent the formation of secondary or tertiary amine byproducts. rsc.orgacs.org Some processes may require additives like ammonia (B1221849) to enhance selectivity for the primary amine, though recent catalyst developments aim to eliminate this need. rsc.orgacs.orggoogle.com
| Catalyst System | Substrate | Product | Key Features/Conditions |
| Pd-Pt alloy nanoparticles | Nitriles | Secondary Amines | Ambient conditions (1 bar H₂, 25 °C) rsc.org |
| Ni/SiC | Nitriles | Primary Amines | High hydrogen spillover capacity, no ammonia needed rsc.org |
| Polysilane/SiO₂-supported Pd | Nitriles | Primary Amines | Effective under continuous-flow conditions nih.gov |
| Rhodium catalyst | Nitriles | Primary Amines | Two-phase solvent system, no ammonia needed google.com |
Alternatively, direct amination of a 6-halomethylpicolinate derivative can be considered, or the conversion of the carboxylic acid to an amide followed by reduction. However, the reduction of a nitrile group is a more common and direct route to the primary aminomethyl group.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. ijarsct.co.in For pyridine derivatives, this includes the use of environmentally benign solvents (like water), microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of recyclable heterogeneous catalysts. nih.govnih.gov
Catalytic hydrogenation of nitriles is an inherently green process due to its high atom economy, as it involves the addition of hydrogen with no byproducts. rsc.orgrsc.org The use of continuous-flow reactors for such hydrogenations can further improve safety and efficiency. nih.gov Multicomponent reactions also align with green chemistry principles by combining several steps into a single, efficient operation, reducing waste and simplifying procedures. nih.govrasayanjournal.co.in
Mechanistic Investigations of Reaction Pathways Leading to this compound
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. For a pathway involving the hydrogenation of a 6-cyanopicolinate, the mechanism on the surface of the metal catalyst is of key interest. The reaction generally proceeds through the initial adsorption of the nitrile onto the catalyst surface. The C≡N triple bond is then sequentially hydrogenated, first to an imine intermediate which is then further reduced to the primary amine. The catalyst's role is to dissociate molecular hydrogen into active H species and facilitate their addition across the nitrile group. rsc.org The selectivity towards the primary amine depends on preventing the intermediate imine from reacting with an already formed amine product before it is fully reduced. acs.org
In routes employing palladium-catalyzed cross-coupling, such as the Sonogashira reaction, the mechanism involves a well-established catalytic cycle. wikipedia.orgyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., at the 6-position of the picolinate) to form a Pd(II) complex.
Transmetalation: The copper acetylide (formed from the terminal alkyne and the Cu(I) co-catalyst) transfers the alkyne group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups (the picolinyl and alkynyl moieties) are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Each step in the synthesis of this compound is governed by specific mechanistic principles that dictate the reaction's outcome, efficiency, and selectivity.
Elucidation of Rate-Determining Steps in Synthetic Transformations
Detailed kinetic studies to elucidate the rate-determining steps in the synthesis of this compound are not extensively reported in the available literature. However, based on analogous reactions, hypotheses can be formulated. In the pathway involving halogenation of 6-methylpicolinic acid, the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical is often a key initiation step. The subsequent hydrogen abstraction from the methyl group by the bromine radical to form a benzylic-type radical is likely to be the rate-determining step of the propagation phase, as it involves the breaking of a C-H bond.
For the synthetic route involving the reduction of 6-cyanopicolinic acid, the rate-determining step would depend on the specific reducing agent and mechanism. In the case of catalytic hydrogenation, the rate may be limited by the adsorption of the nitrile onto the catalyst surface or the subsequent addition of hydrogen atoms. With metal hydride reagents like LiAlH4, the initial coordination of the hydride to the nitrile carbon is a plausible rate-limiting step.
Transition State Analysis and Energy Landscapes for Key Reactions
A comprehensive analysis of the transition states and energy landscapes for the synthesis of this compound is not presently available in peer-reviewed literature. Such analyses would require computational chemistry studies to model the reaction pathways. For the radical bromination of 6-methylpicolinic acid, the transition state for the hydrogen abstraction step would involve a partially formed H-Br bond and a partially formed benzylic-type radical on the methyl carbon. The stability of this radical intermediate significantly influences the activation energy of this step.
Computational Chemistry Approaches to Reaction Mechanism Prediction
While specific computational studies on the synthesis of this compound are scarce, computational chemistry offers powerful tools for predicting reaction mechanisms. researchgate.net Density Functional Theory (DFT) calculations could be employed to model the geometric and electronic structures of reactants, intermediates, and transition states for the proposed synthetic routes. orgchemres.org Such calculations can provide valuable insights into the activation energies of different steps, helping to identify the most probable reaction pathway and the rate-determining step.
For instance, DFT could be used to compare the energy barriers for different mechanisms of nitrile reduction or to assess the regioselectivity of functionalizing the picolinic acid ring. Molecular dynamics simulations could also be utilized to explore the conformational landscape of the molecule and its interactions with solvents and reagents, providing a more dynamic picture of the reaction process. researchgate.net
Derivatization and Functionalization of this compound
The presence of three distinct functional groups—the carboxylic acid, the aminomethyl side chain, and the pyridine ring—makes this compound a versatile scaffold for further chemical modification.
Chemical Modifications at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization. Standard esterification reactions with various alcohols under acidic catalysis (Fischer esterification) can be employed to produce the corresponding esters. libretexts.org These esters can serve as protecting groups or modulate the compound's solubility and electronic properties.
Amide bond formation is another key transformation. The carboxylic acid can be activated, for example, by conversion to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with a primary or secondary amine to yield a wide range of amides. researchgate.netjackwestin.com Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be used to facilitate amide formation under milder conditions. khanacademy.org
Table 1: Representative Derivatization Reactions of the Carboxylic Acid Moiety
| Reagent(s) | Product Type |
|---|---|
| R-OH, H+ | Ester |
| SOCl2, then R2NH | Amide |
Reactions Involving the Aminomethyl Side Chain
The primary amine of the aminomethyl group is nucleophilic and can undergo a variety of reactions. Acylation with acid chlorides or anhydrides will yield the corresponding amides. Similarly, reaction with sulfonyl chlorides will produce sulfonamides.
The amine can also undergo alkylation reactions with alkyl halides, although careful control of stoichiometry is necessary to avoid over-alkylation. Reductive amination with aldehydes or ketones, in the presence of a reducing agent like sodium borohydride, provides a route to secondary and tertiary amines. The aminomethyl group can also be a key component in the formation of Schiff bases through condensation with carbonyl compounds.
Table 2: Selected Reactions of the Aminomethyl Side Chain
| Reagent(s) | Product Type |
|---|---|
| R-COCl | Amide |
| R-SO2Cl | Sulfonamide |
| R'-X (Alkyl Halide) | Secondary/Tertiary Amine |
Heterocyclic Ring Modifications and Substituent Effects
The pyridine ring of this compound is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activating groups are present or if a good leaving group is installed on the ring. However, electrophilic aromatic substitution is generally difficult on the pyridine ring itself unless strongly activating substituents are present.
Substituent effects also play a crucial role in the reactivity of the side chains. For example, the acidity of the carboxylic acid and the basicity of the aminomethyl group will be influenced by the electronic nature of any additional substituents on the pyridine ring.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyridine-2-carboxylic acid |
| 6-Methylpicolinic acid |
| N-bromosuccinimide |
| 6-(Bromomethyl)picolinic acid |
| 6-Cyanopicolinic acid |
| Lithium aluminum hydride |
| Thionyl chloride |
| Oxalyl chloride |
| Dicyclohexylcarbodiimide |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
Synthesis of Conjugates and Probes Incorporating the Chemical Compound
The bifunctional nature of this compound, possessing both a metal-chelating picolinic acid moiety and a reactive aminomethyl group, makes it a valuable scaffold for the synthesis of various conjugates and probes. While direct literature on the conjugation of this compound is not extensively detailed, its structural motifs are present in more complex chelating agents, and its reactivity can be predicted based on established bioconjugation methodologies. The primary synthetic strategies revolve around the derivatization of the aminomethyl group to enable covalent linkage to biomolecules or imaging agents.
The general approach involves modifying the primary amine of the aminomethyl group to introduce a functional group that is reactive towards a corresponding functional group on a target molecule, such as a protein, peptide, or antibody. This creates a stable covalent bond, resulting in a bioconjugate that combines the metal-chelating properties of the picolinic acid core with the biological specificity or imaging capabilities of the conjugated molecule.
One common strategy is the conversion of the amine to an isothiocyanate or a maleimide (B117702) group. The isothiocyanate can then react with primary amines on a biomolecule, such as the lysine (B10760008) residues of an antibody, to form a stable thiourea (B124793) linkage. Alternatively, a maleimide-functionalized this compound can react with thiol groups, for instance, from cysteine residues in a peptide, via a Michael addition reaction to form a stable thioether bond.
Another approach involves the acylation of the aminomethyl group with a bifunctional linker that has a terminal carboxylic acid. This acid can then be activated, for example, using carbodiimide (B86325) chemistry with N-hydroxysuccinimide (NHS), to form an NHS ester. This activated ester is highly reactive towards primary amines on biomolecules, forming a stable amide bond.
The synthesis of more complex picolinic acid-based chelators, such as those used in radiopharmaceutical applications, provides further insight into potential synthetic pathways. For instance, the synthesis of chelators like 6,6'-(2-aminoethylazanediyl) bis (methylene) dipicolinic acid (H₂pentapa-en-NH₂) often starts from pyridine-2,6-dicarbonyl chloride, which is reacted with a polyamine linker. iaea.org This highlights the utility of the picolinic acid scaffold in constructing multidentate chelating agents that can be further functionalized for bioconjugation.
For the creation of probes, the this compound can be conjugated to fluorescent dyes, radiometal chelators for PET or SPECT imaging, or contrast agents for MRI. The choice of conjugation chemistry will depend on the functional groups available on the probe molecule.
The following interactive data table summarizes hypothetical yet chemically plausible synthetic pathways for the conjugation of this compound to various molecular partners.
| Conjugate/Probe Type | Reaction Partner | Functionalized this compound Derivative | Coupling Chemistry | Resulting Linkage |
|---|---|---|---|---|
| Antibody Conjugate | Monoclonal Antibody (via Lysine residues) | 6-(isothiocyanatomethyl)picolinic acid | Amine-isothiocyanate reaction | Thiourea |
| Peptide-based Probe | Cysteine-containing peptide | N-(6-(picolinoyl)methyl)maleimide | Michael addition | Thioether |
| Fluorescent Probe | Amine-reactive fluorescent dye (e.g., NHS ester) | This compound | Amine-NHS ester reaction | Amide |
| Radiopharmaceutical Precursor | Bifunctional linker with a terminal alkyne | 6-(azidomethyl)picolinic acid | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Triazole |
Coordination Chemistry and Metal Complexation Dynamics of 6 Aminomethyl Picolinic Acid
Ligand Design Principles and Coordination Modes of 6-(Aminomethyl)picolinic Acid
This compound is a pyridine (B92270) derivative possessing three potential donor sites for metal coordination: the nitrogen atom of the pyridine ring, the nitrogen atom of the aminomethyl group, and the oxygen atoms of the carboxylate group. This arrangement of functional groups allows for versatile coordination behavior and the formation of stable chelate rings with metal ions.
Based on its structure, this compound is anticipated to function primarily as a tridentate ligand, coordinating to a single metal center through the pyridine nitrogen, the aminomethyl nitrogen, and one of the carboxylate oxygens. This would form two stable five-membered chelate rings, a common feature in coordination chemistry that enhances complex stability. This N,N,O-coordination motif is a well-established binding mode for similar picolinate-based ligands.
Alternatively, the ligand could adopt a bidentate coordination mode under certain conditions, such as steric hindrance or specific pH ranges.
N,O-Bidentate Mode : The ligand could coordinate through the pyridine nitrogen and the carboxylate oxygen, similar to its parent compound, picolinic acid. In this case, the aminomethyl group would remain uncoordinated.
N,N-Bidentate Mode : Coordination could also occur through the pyridine nitrogen and the aminomethyl nitrogen, a motif observed in the related ligand 2-(aminomethyl)pyridine. In this scenario, the carboxylate group would not be involved in direct coordination to the metal center.
The specific binding mode adopted would likely depend on factors such as the size and electronic properties of the metal ion, the reaction stoichiometry, and the pH of the solution.
The ability of this compound to form multiple chelate rings with a metal ion leads to a significant increase in the thermodynamic stability of the resulting complexes. This phenomenon, known as the chelate effect, results in complexes that are substantially more stable than those formed with analogous monodentate ligands. The formation of two five-membered rings in a tridentate coordination mode is particularly favorable, minimizing ring strain and maximizing complex stability.
While specific stability constants for this compound complexes are not available, it is expected that they would follow the Irving-Williams series for divalent transition metals (Mn < Fe < Co < Ni < Cu > Zn). This order reflects the general trend in the stability of high-spin octahedral complexes, which is influenced by the decrease in ionic radii across the period and the ligand field stabilization energies.
A representative data table for the stability constants of a related ligand, picolinic acid, with various metal ions is shown below to illustrate the type of data that would be determined experimentally.
| Metal Ion | Log K₁ | Log K₂ | Log K₃ |
| Cu(II) | 8.1 | 6.7 | - |
| Ni(II) | 6.9 | 5.8 | - |
| Zn(II) | 5.8 | 4.9 | - |
| Co(II) | 6.0 | 5.0 | - |
| Fe(II) | 5.2 | 4.3 | - |
| Note: This table contains hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the searched literature. |
The coordination behavior of this compound is highly dependent on the pH of the solution, which dictates the protonation state of its functional groups. The ligand has three ionizable protons: one on the carboxylic acid, one on the pyridinium nitrogen (if protonated), and one on the ammonium (B1175870) group of the aminomethyl side chain.
At very low pH , all three functional groups will be protonated, making the ligand less likely to coordinate effectively.
As the pH increases , the carboxylic acid will be the first to deprotonate, forming a carboxylate group that is available for coordination.
With a further increase in pH , the pyridinium and aminomethyl ammonium groups will deprotonate, freeing the nitrogen lone pairs for coordination.
The fully deprotonated ligand, present at higher pH values, would be the most effective chelating agent, capable of forming strong tridentate complexes. The precise pH ranges for these protonation steps would be defined by the ligand's pKa values. The study of complex formation as a function of pH is crucial for understanding and optimizing the conditions for synthesizing specific metal complexes. However, experimentally determined pKa values for this compound were not found in the searched literature.
Spectroscopic and Structural Analysis of this compound Metal Complexes
Advanced X-ray Crystallography for Molecular Structure Elucidation
Single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional structure of metal complexes of this compound at the atomic level. This method provides definitive information on bond lengths, bond angles, coordination geometry, and stereochemistry.
In typical complexes, this compound acts as a bidentate ligand, coordinating to the metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. researchgate.net X-ray analysis of related copper(II) picolinate (B1231196) complexes has revealed various coordination geometries. For instance, a tetragonally compressed octahedral environment can be achieved with two bidentate picolinate ligands and two monodentate ligands in trans positions srce.hr. In other cases, a distorted square planar geometry is observed researchgate.net. The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the presence of other co-ligands or solvent molecules in the coordination sphere.
The introduction of specific substituents on the picolinic acid backbone can induce subtle changes in molecular structure and crystal packing, driven by a balance between different non-covalent interactions researchgate.netmattialopresti.com. The aminomethyl group on this compound can influence the crystal packing by participating in intermolecular hydrogen bonding, further stabilizing the solid-state structure.
Table 1: Representative Crystallographic Data for Metal Complexes with Picolinate-type Ligands
| Parameter | Copper(II) Complex Example srce.hr | General Observations |
|---|---|---|
| Coordination Geometry | Tetragonally Compressed Octahedral | Varies (e.g., Octahedral, Square Planar, Trigonal Bipyramidal) researchgate.net |
| Coordination Number | 6 | Typically 4, 5, or 6 |
| M-N Bond Length (Å) | ~2.0 Å | Varies with metal ion |
| M-O Bond Length (Å) | ~1.95 - 2.25 Å | Dependent on coordination mode and metal |
| Chelate Ring | 5-membered ring | A highly stable arrangement for picolinate ligands |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of diamagnetic metal complexes of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the ligand's chemical environment.
Upon coordination to a metal ion, the chemical shifts of the protons and carbon atoms of the ligand are altered. The protons on the pyridine ring and the methylene protons of the aminomethyl group typically experience a downfield shift, indicating a decrease in electron density upon donation to the metal center. This provides clear evidence of complex formation in solution. Variable temperature ¹H NMR experiments can also be used to study dynamic processes, such as amide bond isomerization in related picolinamide systems nih.gov.
For paramagnetic complexes, NMR spectroscopy presents both challenges and opportunities. The presence of unpaired electrons leads to significant line broadening and large chemical shifts (hyperfine shifts) that can span a wide range, sometimes up to several hundred ppm libretexts.orgvu.lt. While this can complicate spectral interpretation, it also provides a sensitive probe of the electronic structure and magnetic properties of the complex. Despite the broadening, paramagnetic ¹H NMR can be used to distinguish between different complex stoichiometries (e.g., 1:1 vs 1:2 metal-to-ligand ratios) and to study their stability and ligand exchange reactions in solution vu.lt.
Table 2: Expected ¹H NMR Chemical Shift Changes for this compound upon Coordination to a Diamagnetic Metal Ion
| Proton | Free Ligand (Approx. δ, ppm) | Coordinated Ligand (Expected Change) | Rationale |
|---|---|---|---|
| Pyridine H | 7.5 - 8.5 | Downfield shift (Δδ > 0) | Deshielding due to electron donation from pyridine N to metal |
| -CH₂- | ~4.0 | Downfield shift (Δδ > 0) | Inductive effect from coordinated pyridine ring |
| -NH₂ | Variable | Shift and broadening | Participation in hydrogen bonding and exchange |
| -COOH | >10 (if protonated) | Signal disappears | Deprotonation upon coordination |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying metal complexes that contain one or more unpaired electrons (paramagnetic species). This includes complexes of transition metals such as Cu(II), Mn(II), Fe(III), and Co(II). EPR spectra provide detailed information about the electronic environment of the paramagnetic center.
The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constant (A). The g-factor provides information about the electronic structure and symmetry of the metal ion's environment. For instance, in copper(II) complexes, an axial EPR spectrum with g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, often found in elongated octahedral or square planar geometries.
Hyperfine coupling arises from the interaction of the electron spin with the nuclear spin of the metal ion and donor atoms from the ligand (like ¹⁴N). This coupling can provide direct evidence of coordination. For example, the observation of superhyperfine splitting from the pyridine nitrogen confirms the M-N bond awardspace.us. EPR studies on complexes of 3,6-dichloropicolinic acid have shown that the coordination environment of the central ion is often preserved upon dissolution, indicating stable complex formation awardspace.us.
Table 3: Representative EPR Parameters for Paramagnetic Metal Complexes with Picolinate-type Ligands
| Metal Ion | System | g-values | Hyperfine Coupling (A) | Reference |
|---|---|---|---|---|
| Cu(II) | Distorted Octahedral | g∥ ≈ 2.25, g⊥ ≈ 2.05 | A∥ ≈ 170 x 10⁻⁴ cm⁻¹ | Based on typical Cu(II) complexes |
| Mn(II) | High Spin (S=5/2) | g ≈ 2.0 | A(⁵⁵Mn) ≈ 90 x 10⁻⁴ cm⁻¹ | Characterized by a six-line pattern |
| Ni(II) | Solution | g = 2.019 | Not resolved | awardspace.us |
Vibrational Spectroscopy (IR, Raman) for Coordination Environment Probing
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a fundamental tool for probing the coordination environment of this compound in its metal complexes. By comparing the spectrum of the free ligand with that of the metal complex, one can identify frequency shifts in specific vibrational modes that indicate which functional groups are involved in coordination.
The most diagnostic region in the IR spectrum is that of the carboxylate group. The free carboxylic acid shows a characteristic C=O stretching vibration (ν(C=O)) around 1700 cm⁻¹. Upon deprotonation and coordination to a metal ion, this band is replaced by two new bands: the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations, typically located around 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively. The magnitude of the separation between these two frequencies (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).
Additionally, vibrations associated with the pyridine ring, such as the C=C and C=N stretching modes, often shift to higher wavenumbers upon coordination, which is indicative of the pyridine nitrogen binding to the metal center researchgate.net. The M-N and M-O stretching vibrations typically appear in the far-infrared region (below 600 cm⁻¹) and provide direct evidence of the formation of metal-ligand bonds.
Table 4: Key IR Vibrational Frequencies (cm⁻¹) and Their Shifts Upon Complexation
| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Interpretation |
|---|---|---|---|
| ν(C=O) of COOH | ~1700 | Absent | Deprotonation of carboxylic acid |
| ν_as(COO⁻) | N/A | 1610 - 1550 | Asymmetric stretch of coordinated carboxylate |
| ν_s(COO⁻) | N/A | 1440 - 1360 | Symmetric stretch of coordinated carboxylate |
| Pyridine Ring (C=N/C=C) | ~1590 | Shifts to higher frequency | Coordination of pyridine nitrogen |
| ν(M-N) | N/A | 400 - 600 | Formation of Metal-Nitrogen bond |
| ν(M-O) | N/A | 300 - 500 | Formation of Metal-Oxygen bond |
UV-Vis and Luminescence Spectroscopy for Electronic Transitions and Photophysics
UV-Vis absorption and luminescence (fluorescence/phosphorescence) spectroscopy are used to study the electronic properties of this compound and its metal complexes. These techniques provide information about electronic transitions and the photophysical behavior of the compounds.
The UV-Vis spectrum of the free ligand is typically characterized by intense absorption bands in the ultraviolet region (<300 nm) corresponding to π→π* and n→π* transitions within the pyridine ring and carboxylate group researchgate.net. Upon complexation with a metal ion, these intraligand bands may shift in energy (either to longer or shorter wavelengths) and change in intensity.
For complexes with d-block transition metals, new absorption bands often appear in the visible region of the spectrum. These bands are typically of much lower intensity and are assigned to d-d electronic transitions within the metal center. The energy and number of these bands are dependent on the specific metal ion, its oxidation state, and the coordination geometry, as predicted by ligand field theory. In some cases, intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can also be observed, which can obscure the weaker d-d transitions.
Luminescence spectroscopy can reveal the emissive properties of the complexes. While the free ligand may have some native fluorescence, coordination to a metal ion can significantly alter these properties. Coordination to heavy metal ions can enhance phosphorescence, while coordination to paramagnetic ions often quenches luminescence entirely. For certain metal ions, such as those of the lanthanide series or d¹⁰ metals like Zn(II), complexation can lead to enhanced ligand-based fluorescence or sensitization of metal-centered emission. Studies on dipicolinic acid have shown that its fluorescence emission is sensitive to environmental factors such as pH nih.gov.
Table 5: General UV-Vis Absorption Data for Picolinate-type Complexes
| Type of Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| Intraligand (π→π)* | 200 - 300 | High (>10,000) | Electronic transitions within the aromatic ligand |
| Intraligand (n→π)* | 280 - 350 | Low (100 - 1,000) | Transition of non-bonding electrons to anti-bonding orbitals |
| d-d Transitions | 400 - 800 | Very Low (1 - 500) | Transitions between d-orbitals of the metal ion |
| Charge Transfer (LMCT/MLCT) | 300 - 600 | High (1,000 - 50,000) | Electron transfer between ligand and metal orbitals |
Reactivity and Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes incorporating the this compound ligand are emerging as a versatile class of compounds with significant potential in catalysis. The ligand's tridentate N,N,O-donor set, comprising a pyridine nitrogen, an aminomethyl nitrogen, and a carboxylate oxygen, allows for the formation of stable chelate rings with a variety of metal centers. This structural feature provides a robust framework for the development of catalysts for a range of organic transformations and bioinorganic processes. The electronic properties of the ligand can be readily tuned through modifications of the pyridine ring or the amine group, further expanding the catalytic scope of its metal complexes.
Role as Catalysts in Organic Transformations (e.g., Oxidation, Reduction)
While specific research on the catalytic activity of this compound metal complexes in oxidation and reduction reactions is still developing, the broader family of picolinic acid-derived complexes has demonstrated significant promise. For instance, manganese complexes with picolinic acid have been shown to mediate peracetic acid oxidation processes, forming high-valent manganese species that are effective in degrading micropollutants nih.gov. This suggests that manganese complexes of this compound could also exhibit potent oxidative catalytic activity. The aminomethyl group could potentially modulate the redox potential of the metal center, thereby influencing the efficiency and selectivity of the oxidation reaction.
In the realm of reduction catalysis, coordination polymers based on nickel(II) have been successfully employed for the reduction of nitrophenols mdpi.com. The design of such materials allows for highly dispersed and accessible catalytic sites. It is conceivable that coordination polymers constructed with this compound and nickel(II) or other suitable metal ions could serve as robust and recyclable catalysts for various reduction reactions. The amino group in the ligand could play a role in substrate binding or in facilitating proton transfer steps, which are often crucial in reduction mechanisms.
Palladium-catalyzed reactions are central to modern organic synthesis. While not directly employing a pre-formed complex of this compound as the primary catalyst, related studies on palladium-catalyzed aminocarbonylation of iodoquinolines have utilized aminomethyl)pyridine as a reactant, highlighting the reactivity of the aminomethyl group in the presence of a pyridine ring under catalytic conditions nih.gov. This points to the potential for incorporating the 6-(aminomethyl)picolinate ligand into palladium catalysts to influence selectivity and activity in various cross-coupling and carbonylation reactions.
Enzyme Mimicry and Bioinorganic Catalysis
The structure of this compound, with its combination of a pyridine ring and an amino acid-like moiety, makes its metal complexes attractive candidates for enzyme mimicry and bioinorganic catalysis. Bioinspired metal complexes are designed to replicate the structure and function of the active sites of metalloenzymes, enabling catalytic transformations under mild conditions rsc.orgrsc.org.
Metal complexes that mimic the function of oxidases and oxygenases are of particular interest. For example, synthetic metallic complexes have been used as biomimetic catalysts for the oxidation of natural products, mimicking the action of methane monooxygenase nih.gov. The coordination environment provided by this compound could be tailored to create models for the active sites of various metalloenzymes, potentially leading to catalysts for selective oxidations or other biologically relevant transformations. The design of cavity-based metal complexes can further mimic the hydrophobic pockets found in enzymes, influencing substrate recognition and reactivity researchgate.net.
Metal-Organic Framework (MOF) and Coordination Polymer Formation
The bifunctional nature of this compound, possessing both a coordinating picolinate unit and a reactive aminomethyl group, makes it an excellent building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers researchgate.netresearchgate.netsamipubco.comnih.gov. These materials are of great interest due to their high porosity, large surface area, and potential for applications in gas storage, separation, and heterogeneous catalysis researchgate.netrsc.org.
The picolinate moiety can coordinate to metal ions to form the nodes of the framework, while the aminomethyl group can be either a secondary coordination site or a functional group that lines the pores of the resulting material. The presence of amino groups within the pores of a MOF can significantly enhance its catalytic activity, for example, by providing basic sites or by serving as a point of attachment for further functionalization researchgate.net.
Coordination polymers constructed from picolinate-based linkers have been shown to exhibit interesting structural diversity and catalytic features researchgate.net. For instance, a 1D coordination polymer based on a copper(II)-picolinate has been reported to be an effective catalyst for click chemistry reactions nih.gov. It is anticipated that the use of this compound as a linker could lead to the formation of novel coordination polymers with enhanced catalytic properties, where the aminomethyl group could participate in substrate activation or stabilization of transition states. Two-dimensional zinc(II) coordination polymers based on picolinamide ligands have also been synthesized and their catalytic activities investigated researchgate.net. This further underscores the potential of utilizing this compound in the design of catalytically active coordination polymers.
Below is a table summarizing potential catalytic applications based on related structures:
| Catalyst Type | Potential Metal Center | Potential Reaction Type | Related Compound/System |
| Homogeneous Catalyst | Mn(II/III/IV) | Oxidation of organic pollutants | Picolinic acid-mediated Mn(II) catalysis nih.gov |
| Coordination Polymer | Ni(II) | Reduction of nitroaromatics | Nickel(II)-cyamelurate coordination polymer mdpi.com |
| Coordination Polymer | Cu(II) | Azide-alkyne cycloaddition (Click Chemistry) | 1D 2-Picolinic acid based Cu(II) coordination polymer nih.gov |
| Metal-Organic Framework | Zr(IV), Ti(IV) | Various organic transformations | General amine-functionalized MOFs researchgate.netrsc.org |
Biochemical and Biophysical Interactions of 6 Aminomethyl Picolinic Acid
Molecular Recognition and Binding Specificity
The molecular structure of 6-(aminomethyl)picolinic acid, featuring a pyridine (B92270) ring, a carboxylic acid group, and an aminomethyl group, suggests its potential for specific interactions with biological macromolecules. The pyridine nitrogen and the carboxylate group can act as a bidentate chelating agent for metal ions, a common feature in the active sites of many proteins. The aminomethyl group provides an additional site for hydrogen bonding or electrostatic interactions.
Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
While direct studies on the interaction of this compound with proteins and nucleic acids are limited, the broader class of picolinic acid derivatives has been recognized for its metal-binding capabilities, which often mediate their interactions with biological targets. Picolinic acid itself is known to interact with zinc finger proteins by binding to the zinc ion, which can lead to a change in the protein's structure and disruption of its function. This suggests that this compound could potentially interact with metalloproteins through chelation of the active site metal ion. The aminomethyl substituent could further influence binding affinity and specificity through interactions with nearby amino acid residues.
Ligand-Receptor Binding Kinetics and Thermodynamics (Mechanistic Focus)
Allosteric Modulation and Conformational Changes Induced by Binding
The binding of a ligand like this compound to a protein has the potential to induce conformational changes. If the binding occurs at a site other than the active site (an allosteric site), it could modulate the protein's activity by altering its three-dimensional structure. For metalloproteins, the chelation of the active site metal ion by this compound could lead to significant conformational rearrangements, thereby affecting substrate binding and catalysis.
Enzyme Inhibition and Activation Mechanisms (Mechanistic Focus)
The structural motifs within this compound make it a candidate for modulating enzyme activity, particularly for enzymes that rely on metal cofactors.
Specificity Towards Metalloenzymes and Metal-Dependent Pathways
Picolinic acid and its derivatives are known to exhibit inhibitory activity against various metalloenzymes. This is primarily attributed to their ability to chelate the metal ions essential for the catalytic activity of these enzymes. A closely related compound, 6-(phosphonomethyl)picolinic acid (PMPC) , has demonstrated potent inhibitory activity against metallo-β-lactamases (MBLs), which are zinc-dependent enzymes that confer antibiotic resistance to bacteria.
Studies on PMPC have shown that it acts as a competitive, slow-binding inhibitor of several MBLs, including IMP-1, VIM-2, NDM-1, and L1. acs.org The inhibition follows a model where the inhibitor competes with the substrate for binding to the enzyme's active site. acs.org The slow-binding nature suggests that a conformational change may occur in the enzyme-inhibitor complex following the initial binding event. acs.org
| Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) |
| IMP-1 | 6-(phosphonomethyl)picolinic acid | 0.374 - 3.88 | 0.03 - 1.5 |
| VIM-2 | 6-(phosphonomethyl)picolinic acid | 0.3 - 7.2 | - |
| NDM-1 | 6-(phosphonomethyl)picolinic acid | 0.374 - 3.88 | - |
| L1 | 6-(phosphonomethyl)picolinic acid | 0.374 - 3.88 | - |
Table 1: Inhibitory Activity of 6-(phosphonomethyl)picolinic acid against Metallo-β-lactamases acs.org
Note: The data presented is for 6-(phosphonomethyl)picolinic acid, a structural analog of this compound.
The inhibitory potency of picolinic acid derivatives is significantly influenced by the nature of the substituent at the 6-position. For instance, 2-picolinic acid and 6-methyl-2-picolinic acid show weak inhibitory effects on MBLs, with IC₅₀ values ranging from 32.2 to over 100 µM. acs.org In contrast, the addition of a phosphonomethyl group at the 6-position, as in PMPC, results in a dramatic increase in potency. acs.org
Structure-Activity Relationship Studies for Biochemical Inhibition
Structure-activity relationship (SAR) studies on picolinic acid derivatives have provided valuable insights into the features required for potent enzyme inhibition. The core picolinic acid scaffold serves as a metal-binding pharmacophore. Modifications to this scaffold can fine-tune the inhibitory activity and selectivity.
For MBL inhibitors, the presence of a second zinc-coordinating group in addition to the picolinate (B1231196) moiety appears to be crucial for high potency. In the case of PMPC, the phosphonate group likely provides this second point of interaction with the active site zinc ions. acs.org This is supported by the observation that compounds with only a single zinc-coordinating group on the pyridine ring are generally poor inhibitors. acs.org
Furthermore, the specific positioning of these groups is critical. The 6-position on the pyridine ring has been identified as a key site for introducing functionalities that can enhance binding to the MBL active site. acs.org This suggests that the aminomethyl group in this compound could play a significant role in its interaction with target enzymes, potentially through hydrogen bonding or electrostatic interactions with amino acid residues in the active site, thereby influencing its inhibitory profile.
Kinetic Characterization of Enzyme Inhibition (e.g., Km, Vmax, Ki)
Detailed kinetic studies specifically characterizing the inhibition of enzymes by this compound, including the determination of Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki), are not extensively available in the public domain. However, research on closely related picolinic acid derivatives provides valuable insights into the potential inhibitory mechanisms and kinetic parameters.
Derivatives of picolinic acid have been investigated as inhibitors of various enzymes, particularly metallo-β-lactamases (MBLs), which are responsible for bacterial resistance to β-lactam antibiotics. For instance, 6-(phosphonomethyl)pyridine-2-carboxylates (PMPCs), which share the picolinic acid scaffold with an additional phosphonomethyl group at the 6-position, have been identified as potent inhibitors of several MBLs.
Kinetic analyses of these PMPC derivatives have revealed a competitive mode of inhibition. In competitive inhibition, the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. This type of inhibition is characterized by an increase in the apparent Km of the enzyme for its substrate, while the Vmax remains unchanged. The inhibition constant (Ki) for these compounds, which represents the concentration of inhibitor required to reduce the enzyme activity by half, has been determined.
For a series of PMPCs, the inhibitory activity was quantified by determining their 50% inhibitory concentration (IC50) values and their Ki values against various MBLs. The data indicated that these compounds are potent inhibitors, with Ki values in the micromolar to nanomolar range. The specific kinetic parameters for the inhibition of IMP-1, a subclass B1 MBL, by a PMPC derivative are presented in the table below.
| Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| IMP-1 | 6-(phosphonomethyl)pyridine-2-carboxylate | 0.8 | 0.2 | Competitive |
This table presents hypothetical data based on findings for related compounds for illustrative purposes, as specific data for this compound is not available.
While these findings are for a derivative, they suggest that the picolinic acid core, and specifically substitutions at the 6-position, can play a crucial role in enzyme inhibition. The aminomethyl group in this compound could similarly interact with enzyme active sites, potentially leading to competitive inhibition. Further research is necessary to elucidate the specific kinetic parameters and the precise mechanism of enzyme inhibition by this compound itself.
Cellular Uptake and Intracellular Localization Mechanisms (Mechanistic Focus)
The specific mechanisms governing the cellular uptake and intracellular localization of this compound have not been extensively elucidated in scientific literature. However, based on its chemical structure—a small, polar molecule containing both a carboxylic acid and an amino group—several potential pathways can be hypothesized.
The zwitterionic nature of this compound at physiological pH likely results in low passive permeability across the lipid bilayer of cell membranes. Polar molecules generally require specific transport proteins to facilitate their entry into cells.
Potential transport pathways for this compound could include:
Amino Acid Transporters: Given the presence of the aminomethyl group and its structural similarity to amino acids, it is plausible that it could be recognized and transported by one or more of the numerous amino acid transport systems present in the plasma membrane. These transporters are responsible for the uptake of essential nutrients and play a role in various physiological processes.
Monocarboxylate Transporters (MCTs): The presence of the carboxylate group suggests that MCTs, which are responsible for the transport of molecules like lactate, pyruvate, and ketone bodies, might be involved in the cellular uptake of this compound.
Proton-Coupled Folate Transporter (PCFT): Some picolinic acid derivatives have been shown to interact with folate transporters. This raises the possibility that this compound could also be a substrate for such transporters.
Studies on the parent compound, picolinic acid, have investigated its effect on the translocation of metal ions across lipid bilayers. These studies suggest that picolinic acid does not act as an ionophore to carry metals across the membrane but rather influences their efflux through its chelating properties nih.gov. This indicates that the picolinic acid moiety itself may not readily diffuse across membranes, further supporting the likelihood of a carrier-mediated transport mechanism for its derivatives.
Once inside the cell, the subcellular distribution of this compound would depend on its interactions with intracellular components and transport systems. Potential sites of accumulation could include:
Cytosol: As a small, water-soluble molecule, it is likely to be initially present in the cytosol after transport across the plasma membrane.
Mitochondria: The mitochondrial membrane possesses various carrier proteins for the transport of metabolites. If recognized by these transporters, this compound could accumulate in the mitochondrial matrix.
Lysosomes: Some small molecules can be sequestered into lysosomes.
To definitively determine the subcellular localization, studies employing techniques such as subcellular fractionation followed by quantification of the compound in each fraction, or the use of fluorescently labeled analogs in conjunction with fluorescence microscopy, would be required. At present, such specific studies for this compound are not available in the reviewed literature.
Photophysical and Photobiological Interactions (Mechanistic Focus)
The photophysical and photobiological properties of this compound are not well-documented. However, the picolinic acid scaffold is known to possess interesting photochemical characteristics, and studies on related compounds can provide insights into the potential light-induced interactions of this compound.
Photosensitization is a process where a molecule (the photosensitizer) absorbs light and transfers the energy to another molecule, often molecular oxygen, leading to the generation of reactive oxygen species (ROS). ROS, such as singlet oxygen (¹O₂) and superoxide anion (O₂⁻), are highly reactive and can induce cellular damage.
The pyridine ring in the picolinic acid structure can absorb ultraviolet (UV) light. Upon absorption of a photon, the molecule is promoted to an excited electronic state. This excited state can then undergo intersystem crossing to a longer-lived triplet state. The triplet state of the photosensitizer has sufficient energy to transfer it to ground-state molecular oxygen (³O₂), which is itself a triplet, to generate singlet oxygen (¹O₂), a highly reactive ROS. This is known as a Type II photosensitization mechanism.
Alternatively, the excited photosensitizer can react directly with a substrate through electron transfer, generating radical ions that can then react with oxygen to produce other ROS like superoxide anion. This is referred to as a Type I mechanism.
While direct evidence for ROS generation by this compound is lacking, studies on related pyridine derivatives suggest that this class of compounds has the potential to act as photosensitizers.
The absorption of light by this compound can initiate a variety of photophysical processes beyond ROS generation. These include:
Fluorescence and Phosphorescence: The excited molecule can return to the ground state by emitting a photon, a process known as fluorescence (from the singlet excited state) or phosphorescence (from the triplet excited state). The efficiency and wavelengths of these emissions would be characteristic of the molecule's electronic structure.
Intramolecular and Intermolecular Energy Transfer: If other chromophores are present, either within the same molecule or in close proximity, the absorbed energy can be transferred from the excited picolinic acid moiety to these other groups. This process, known as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer, is highly dependent on the distance and spectral overlap between the donor and acceptor molecules.
The aminomethyl group at the 6-position could potentially influence the photophysical properties of the picolinic acid core by altering its electronic structure and, consequently, its absorption and emission spectra, as well as its efficiency in undergoing intersystem crossing and subsequent energy transfer processes. Further spectroscopic and photochemical studies are needed to fully characterize the light-induced behavior of this compound.
Advanced Analytical Techniques for the Study of 6 Aminomethyl Picolinic Acid
Chromatographic Methods for Separation and Purification
Chromatography is a fundamental technique for separating the components of a mixture. For a compound like 6-(Aminomethyl)picolinic acid, which possesses both an amino group and a carboxylic acid group, various chromatographic strategies can be employed based on its physicochemical properties.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile compounds like this compound. Method development often focuses on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
Detailed research has been conducted on the separation of related pyridinecarboxylic acid isomers, such as picolinic acid, nicotinic acid, and isonicotinic acid. sielc.com These studies provide a foundation for developing methods for this compound. The separation of these isomers can be achieved on mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms. sielc.comsielc.com For instance, a Primesep 100 column, which has cation-exchange properties, can effectively separate pyridinecarboxylic acids. sielc.com Retention is controlled by adjusting the concentration of an organic modifier like acetonitrile (B52724) and the ionic strength of the mobile phase, which is typically an acidic buffer. sielc.comsielc.com
A typical HPLC method for a related compound, picolinic acid, involves a C18 reversed-phase column. mdpi.com The mobile phase can consist of a gradient elution system using an acidified aqueous solution and an organic solvent such as acetonitrile. mdpi.com
Table 1: Example HPLC Parameters for Picolinic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Phenomenex C18 Luna® (150 × 4.6 mm, 5 µm) mdpi.com |
| Mobile Phase A | 0.1% (v/v) formic acid in water mdpi.com |
| Mobile Phase B | Acetonitrile mdpi.com |
| Gradient | 0 min, 50% B; 5 min 100% B; 7–12 min, 50% B mdpi.com |
| Flow Rate | 350 µL·min⁻¹ mdpi.com |
| Column Temperature | 308 K mdpi.com |
| Detection | UV at 220 nm or 265 nm sielc.comresearchgate.net |
Development for this compound would need to account for the additional basic aminomethyl group, potentially requiring adjustments to the mobile phase pH to control the compound's ionization state and achieve optimal retention and peak shape. Pre-column derivatization can also be employed to enhance the chromatographic separation of enantiomers on a chiral stationary phase. researchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being an amino acid, is non-volatile and thermally labile. Therefore, its analysis by GC requires a derivatization step to convert it into a more volatile and thermally stable compound. nih.govnih.gov
Acylation is a common derivatization procedure for the GC analysis of primary and secondary amines. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFFA) or pentafluoropropionic anhydride (PFPA) can be used to derivatize the amino group, increasing volatility. researchgate.net The carboxyl group can be esterified, for example, by reaction with an alcohol in the presence of an acid catalyst. This two-step derivatization makes the molecule suitable for GC analysis.
Once derivatized, the compound can be separated on a capillary column and detected by a mass spectrometer (GC-MS). This approach has been used for the trace analysis of related compounds like picolinic acid and quinolinic acid in biological samples. nih.gov The use of electron-capture negative ion mass spectrometry can provide high sensitivity for halogenated derivatives. nih.gov
Table 2: General GC-MS Parameters for Analysis of Derivatized Analytes
| Parameter | Typical Condition |
|---|---|
| Injector Temperature | 260°C thepharmajournal.com |
| Column | Fused-silica capillary column (e.g., HP-5) researchgate.net |
| Carrier Gas | Helium thepharmajournal.com |
| Oven Program | Temperature gradient (e.g., starting at 80°C) thepharmajournal.com |
| Detector | Mass Spectrometer (MS) |
Ion-Exchange Chromatography for Charged Species
Ion-Exchange Chromatography (IEC) is an ideal method for the separation and purification of ionizable molecules like this compound. wikipedia.orgnih.gov This technique separates molecules based on their net charge by utilizing a stationary phase (resin) that has charged functional groups. youtube.com
Given that this compound is an amino acid, it is zwitterionic, meaning it can carry both a positive and a negative charge depending on the pH.
At a low pH (below its isoelectric point, pI), the amino group is protonated (-NH3+) and the molecule has a net positive charge.
At a high pH (above its pI), the carboxylic acid group is deprotonated (-COO-) and the molecule has a net negative charge.
This charge variability allows for separation using either cation-exchange or anion-exchange chromatography. wikipedia.org
Cation-Exchange Chromatography : At a pH below the pI, the positively charged this compound will bind to a negatively charged stationary phase (e.g., a resin with sulfonate groups). uni-mate.hu
Anion-Exchange Chromatography : At a pH above the pI, the negatively charged molecule will bind to a positively charged stationary phase (e.g., a resin with quaternary ammonium (B1175870) groups). harvardapparatus.com
Elution is typically achieved by changing the pH or increasing the ionic strength (salt concentration) of the mobile phase. youtube.com This change disrupts the electrostatic interactions between the analyte and the stationary phase, allowing the molecule to be eluted from the column. harvardapparatus.com Post-column derivatization with reagents like ninhydrin (B49086) can be used for detection, as it reacts specifically with amino acids to form a colored complex. uni-mate.hu193.16.218
Mass Spectrometry for Molecular Characterization and Trace Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for the molecular characterization of this compound, providing information on its molecular weight and structure, and enabling highly sensitive trace analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with liquid chromatography (LC-MS). It is particularly well-suited for analyzing polar, charged, and non-volatile molecules like this compound. nsf.gov In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the analyte molecules are ionized, typically by forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.
For this compound, ESI-MS in positive ion mode would likely yield a strong signal for the protonated molecule due to the presence of the basic amino group and pyridine (B92270) nitrogen. The technique provides high sensitivity and specificity. When coupled with tandem mass spectrometry (MS/MS), it allows for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. utsa.edu This approach has been successfully applied to the analysis of picolinic acid and quinolinic acid in complex biological matrices. nih.govutsa.edu Derivatization with picolinic acid has also been shown to significantly enhance the ESI response for certain classes of molecules. nih.gov
Table 3: Example ESI-MS Parameters for Picolinic Acid Analysis
| Parameter | Condition |
|---|---|
| Instrument | LC-ESI-QTOF massbank.eu |
| Ion Mode | Positive massbank.eu |
| Precursor Ion | [M+H]+ massbank.eu |
| Capillary Voltage | 4500 V massbank.eu |
| Desolvation Temperature | 200 °C massbank.eu |
| Collision Energy | 20 eV massbank.eu |
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, typically coupled with a Time-of-Flight (TOF) mass analyzer. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase. nih.gov
Interestingly, research has shown that picolinic acid itself can serve as an effective matrix for the MALDI-MS analysis of larger biomolecules like oligonucleotides and proteins. nih.govresearchgate.net This suggests that this compound, due to its structural similarity, might also exhibit matrix properties or be readily analyzable using a related matrix compound. 3-Aminopicolinic acid has also been investigated as a suitable matrix, particularly for the analysis of RNA and DNA, which has traditionally been more challenging than protein analysis. researchgate.net MALDI-TOF MS is known for its high throughput, speed, and cost-effectiveness, making it a valuable tool for rapid screening and identification. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules like this compound. This technique involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce a characteristic spectrum of product ions. The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for its unambiguous identification.
In a typical MS/MS experiment, this compound is first ionized, commonly using soft ionization techniques like electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to generate the MS/MS spectrum.
The fragmentation of the protonated this compound molecule is expected to occur at its most labile bonds. Key fragmentation pathways would likely involve the neutral loss of small molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). Cleavage of the bond between the pyridine ring and the aminomethyl group, as well as the carboxylic acid group, would also be anticipated. The resulting fragment ions can be used to confirm the connectivity of the different functional groups within the molecule. While specific experimental fragmentation data for this compound is not widely published, the expected fragmentation patterns can be predicted based on the known behavior of similar compounds. ncsu.edulibretexts.org
Table 1: Predicted MS/MS Fragmentation of [this compound + H]⁺
| Precursor m/z | Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |
| 153.06 | 135.05 | H₂O | Ion resulting from water loss from the carboxylic acid group. |
| 153.06 | 125.06 | CO | Ion resulting from the loss of carbon monoxide from the carboxylic acid. |
| 153.06 | 136.05 | NH₃ | Ion resulting from the loss of ammonia from the aminomethyl group. |
| 153.06 | 108.04 | COOH₂ | Ion corresponding to the picolylamine structure after loss of the carboxylic acid group. |
Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.
Electrochemical Methods for Redox Behavior Analysis
Electrochemical techniques are powerful for probing the redox characteristics of this compound. These methods can provide insights into its oxidation and reduction potentials, the kinetics of electron transfer, and its acid-base properties.
Cyclic voltammetry (CV) is a versatile electrochemical method used to study the redox behavior of chemical species. mdpi.com In a CV experiment involving this compound, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction processes of the molecule. The pyridine ring, the aminomethyl group, and the carboxylic acid group can all potentially participate in electrochemical reactions. The oxidation of the amino group and the reduction of the pyridine ring are plausible electrochemical events. researchgate.netxmu.edu.cn
Chronoamperometry involves stepping the potential of the working electrode and monitoring the current as a function of time. This technique can be used to study the kinetics of the electrochemical reactions and to determine the diffusion coefficient of this compound in a given medium.
Table 2: Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Value |
| Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl |
| Cathodic Peak Potential (Epc) | -1.2 V vs. Ag/AgCl |
| Peak Separation (ΔEp) | > 59 mV |
| Scan Rate | 100 mV/s |
Note: This data is hypothetical and would depend on experimental conditions such as pH, solvent, and electrode material.
Potentiometric titration is a standard and accurate method for determining the acid dissociation constants (pKa) of a molecule. creative-bioarray.comdergipark.org.tr For this compound, which contains both a carboxylic acid group and an amino group, this technique can be used to determine the pKa values for both functional groups. The procedure involves titrating a solution of the compound with a standard solution of a strong acid or base and monitoring the pH of the solution as a function of the titrant volume. The inflection points in the resulting titration curve correspond to the pKa values. nih.govwho.int The pKa values are crucial for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, lipophilicity, and biological activity.
Table 3: Expected pKa Values for this compound
| Functional Group | Expected pKa Range |
| Carboxylic Acid | 3 - 5 |
| Aminomethyl Group (Conjugate Acid) | 8 - 10 |
Note: These are estimated ranges based on the pKa of picolinic acid and benzylamine. researchgate.net
Capillary Electrophoresis for High-Resolution Separations
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like this compound. mdpi.com Separation in CE is based on the differential migration of analytes in an electric field. The migration velocity of an ion is dependent on its charge-to-size ratio. Given its amphoteric nature, the charge of this compound will be pH-dependent. At low pH, the amino group will be protonated, and the molecule will have a net positive charge. At high pH, the carboxylic acid group will be deprotonated, resulting in a net negative charge. At its isoelectric point, the molecule will have no net charge.
By carefully selecting the pH of the background electrolyte, the separation of this compound from other components in a mixture can be optimized. nih.govnih.gov Detection in CE can be achieved using various methods, including UV-visible absorbance, fluorescence, or mass spectrometry. Coupling CE with mass spectrometry (CE-MS) provides both high separation efficiency and sensitive, specific detection. researchgate.net
Table 4: Potential Capillary Electrophoresis Conditions for this compound Analysis
| Parameter | Condition |
| Capillary | Fused silica (B1680970), 50 µm i.d., 60 cm length |
| Background Electrolyte | 25 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 260 nm |
Note: These conditions are illustrative and would require optimization for a specific application.
Bioanalytical Methodologies for Complex Biological Matrices
The quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates requires the development of robust and sensitive bioanalytical methods. nih.govnih.gov Such methods are essential for pharmacokinetic and metabolic studies. A typical bioanalytical workflow involves sample preparation, chromatographic separation, and detection.
Sample preparation is a critical step to remove interfering substances and to concentrate the analyte. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of sample preparation method depends on the nature of the biological matrix and the physicochemical properties of this compound.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity, selectivity, and specificity. nih.gov A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method would likely be employed for the separation of this compound from endogenous matrix components. Detection would be performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Table 5: Outline of a Bioanalytical Method for this compound in Human Plasma
| Step | Description |
| Sample Preparation | Protein precipitation with acetonitrile followed by evaporation and reconstitution. |
| Chromatography | UHPLC with a C18 column and a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid. |
| Detection | ESI-MS/MS in positive ion mode. |
| MRM Transition | 153.1 → 108.0 |
| Internal Standard | A stable isotope-labeled analog of this compound. |
Note: This represents a general strategy, and the method would require full validation according to regulatory guidelines.
Theoretical and Computational Studies of 6 Aminomethyl Picolinic Acid
Quantum Chemical Calculations for Electronic Structure
Density Functional Theory (DFT) for Ground State Properties
No specific studies utilizing Density Functional Theory to calculate the ground state properties (e.g., optimized geometry, electronic energy, vibrational frequencies) of 6-(Aminomethyl)picolinic acid have been identified in the reviewed literature.
Ab Initio Methods for High-Accuracy Electronic Structure
There are no available research articles that report the use of high-accuracy ab initio methods, such as Møller-Plesset perturbation theory or Coupled Cluster theory, to determine the electronic structure of this compound.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, has not been reported in published computational studies.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Ligand Conformation in Solution and Binding Pockets
No molecular dynamics simulation studies have been found that investigate the conformational behavior of this compound in solution or within protein binding pockets.
Protein-Ligand Interaction Dynamics
Detailed analyses of the dynamics of interactions between this compound and any protein targets, based on molecular dynamics simulations, are not available in the current body of scientific literature.
Docking Studies for Predictive Binding Affinity and Pose Generation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of this compound, docking studies are instrumental in predicting how it might interact with a biological target, such as a protein receptor or an enzyme's active site.
The success of a docking study hinges on two key components: the search algorithm, which generates a variety of possible binding poses of the ligand in the protein's binding site, and the scoring function, which estimates the binding affinity for each of these poses.
A variety of search algorithms are available, each with its own strengths. For a flexible molecule like this compound, algorithms that can account for the ligand's conformational flexibility are essential. Common algorithms include:
Genetic Algorithms (GA): Employed in programs like AutoDock, GAs use principles of evolution to find the best binding pose. nih.gov A population of possible poses is evolved over generations, with the fittest (best-scoring) poses being carried forward.
Monte Carlo (MC) Methods: These methods randomly sample conformations of the ligand within the binding site and accept or reject new poses based on an energy criterion.
Fragment-based or Incremental Construction Algorithms: These algorithms, like the one used in DOCK, build the ligand into the active site piece by piece. mdpi.com
Scoring functions are mathematical models used to approximate the binding free energy. They can be broadly categorized into:
Force-Field-Based: These functions, used by programs like DOCK 6, calculate the binding energy based on classical mechanics principles, including van der Waals and electrostatic interactions. mdpi.com
Empirical: These functions, utilized by AutoDock, are derived from experimental binding data and use a set of weighted energy terms to predict binding affinity. mdpi.com
Knowledge-Based: These functions derive statistical potentials from databases of known protein-ligand complexes to score poses.
| Algorithm/Program | Search Algorithm Principle | Scoring Function Type |
|---|---|---|
| AutoDock | Lamarckian Genetic Algorithm | Empirical |
| DOCK 6 | Incremental Construction | Force-Field-Based |
| Glide | Hierarchical search protocol | Empirical (GlideScore) |
| rDock | Stochastic search (Monte Carlo) | Empirical |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a scaffold like picolinic acid, virtual screening can be used to explore how different substitutions on the pyridine (B92270) ring affect binding to a particular target.
In a typical virtual screening workflow involving a compound like this compound, a library of its derivatives would be created in silico. This library would then be docked against a target protein of interest. The compounds would be ranked based on their docking scores, and the top-ranking compounds would be selected for further investigation, such as more rigorous computational analysis or experimental testing. This approach significantly narrows down the number of compounds that need to be synthesized and tested, saving time and resources.
| Step | Description | Objective |
|---|---|---|
| 1. Library Generation | Create a virtual library of derivatives of this compound with diverse chemical substitutions. | Explore chemical space around the core scaffold. |
| 2. Target Preparation | Prepare the 3D structure of the target protein, defining the binding site. | Ensure the target is ready for docking calculations. |
| 3. High-Throughput Docking | Dock the entire virtual library against the prepared protein target using a fast and efficient docking program. | Rapidly assess the binding potential of thousands to millions of compounds. |
| 4. Hit Selection | Rank the docked compounds based on their scoring function values and select the top percentage for further analysis. | Identify a smaller, more manageable set of promising candidates. |
| 5. Post-Processing and Refinement | Visually inspect the binding poses of the top hits and apply more accurate (but slower) docking protocols or other computational methods. | Refine the list of hits and increase confidence in their predicted binding modes. |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Chemistry
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of compounds related to this compound, a QSAR model could predict their activity based on calculated molecular properties, known as descriptors.
The development of a robust QSAR model involves several key steps:
Data Set Compilation: A set of molecules with known biological activities is required. For this compound, this would ideally be a series of its derivatives with experimentally measured activities against a specific target.
Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.
For a molecule like this compound, several types of descriptors would be relevant for building a QSAR model. nih.govscispace.com
| Descriptor Class | Description | Potential Relevance |
|---|---|---|
| Topological Descriptors | Based on the 2D representation of the molecule, describing its size, shape, and branching. | Can correlate with the overall size and shape complementarity to the binding site. |
| Electronic Descriptors | Describe the electronic properties of the molecule, such as partial charges, dipole moment, and polarizability. | Important for electrostatic and polarization interactions with the target protein. |
| Geometrical (3D) Descriptors | Calculated from the 3D conformation of the molecule, including molecular surface area and volume. | Reflect the three-dimensional shape and steric requirements for binding. |
| Physicochemical Descriptors | Properties like logP (lipophilicity) and polar surface area (PSA). | Crucial for understanding the compound's solubility, permeability, and ability to form hydrogen bonds. |
A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed derivatives of this compound, thereby guiding the synthesis of more potent and selective compounds.
Future Research Directions and Translational Perspectives for 6 Aminomethyl Picolinic Acid
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of 6-(aminomethyl)picolinic acid and its derivatives is poised for a paradigm shift towards green and sustainable chemistry. Current synthetic strategies for related aminopicolinic acids can involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. For instance, the synthesis of some aminopicolinic acid derivatives has been reported to use reagents like thionyl chloride and involve multi-step processes. univook.com Future research will likely focus on developing more atom-economical and environmentally benign synthetic methodologies.
Key areas of exploration will include:
Catalytic Approaches: The development of novel catalysts for the selective oxidation of picoline precursors could offer a more direct and efficient route to picolinic acid intermediates. unistra.fr Research into catalysts that are robust, recyclable, and operate under mild conditions will be crucial.
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound could provide a highly selective and sustainable alternative to traditional chemical methods. The biodegradation of picolinic acid by microorganisms has been observed, suggesting that metabolic pathways could be harnessed for synthetic purposes. univook.com
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of fine chemicals. The application of flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing waste.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Advanced Catalysis | Higher efficiency, selectivity, and reduced waste. | Development of novel metal-based or organocatalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable resources. | Identification and engineering of suitable enzymes. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in continuous flow systems. |
Exploration of Advanced Materials Science Applications
The unique structural features of this compound make it a promising building block for the creation of advanced materials with tailored properties. Its ability to act as a chelating ligand for various metal ions opens up possibilities in the field of coordination chemistry and materials science. calpaclab.com
Future research in this area could focus on:
Porous Organic Polymers (POPs): The incorporation of this compound into the framework of POPs could lead to materials with enhanced gas sorption and separation capabilities, as well as applications in catalysis.
Metal-Organic Frameworks (MOFs): As a bifunctional organic linker, this compound could be used to construct novel MOFs with interesting topologies and functionalities. These materials could find applications in gas storage, catalysis, and sensing. The use of picolinic acid derivatives in the synthesis of MOFs has been explored, indicating the potential for this class of compounds.
Coordination Polymers: The self-assembly of this compound with metal ions could lead to the formation of one-, two-, or three-dimensional coordination polymers with unique magnetic, optical, or electronic properties. The study of picolylamine ligands in coordination complexes demonstrates the potential for creating diverse supramolecular structures.
Integration into Hybrid Systems and Nanomaterials
The integration of this compound into hybrid systems and nanomaterials represents a frontier in materials science with the potential for synergistic properties and novel applications. The functional groups of this compound can be used to anchor the molecule to the surface of nanoparticles or to incorporate it into larger hybrid structures.
Future research directions include:
Surface Functionalization of Nanoparticles: The carboxylic acid or amino group of this compound could be used to functionalize the surface of metal or metal oxide nanoparticles, improving their stability, dispersibility, and biocompatibility.
Biomolecule-Nanomaterial Hybrids: The integration of this compound into hybrid systems with biomolecules, such as proteins or DNA, could lead to the development of new biosensors, drug delivery systems, and biocatalysts.
Hybrid Catalytic Systems: The immobilization of metal complexes of this compound onto solid supports, such as silica (B1680970) or polymers, could result in robust and recyclable heterogeneous catalysts for a variety of organic transformations.
Interdisciplinary Research at the Chemistry-Biology Interface
The intersection of chemistry and biology offers a fertile ground for exploring the potential of this compound in a biological context. Picolinic acid and its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Future interdisciplinary research could focus on:
Enzyme Inhibition: Given that picolinic acid derivatives have been investigated as inhibitors of various enzymes, this compound could be explored as a scaffold for the design of new enzyme inhibitors with therapeutic potential.
Antimicrobial and Anticancer Agents: The picolinic acid scaffold is present in a number of compounds with antimicrobial and anticancer properties. The synthesis and biological evaluation of new derivatives of this compound could lead to the discovery of novel therapeutic agents.
Protein Degraders: The classification of this compound hydrochloride as a "Protein Degrader Building Block" suggests its potential use in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.
| Biological Target/Application | Rationale based on Picolinic Acid Derivatives | Future Research Direction for this compound |
| Enzyme Inhibition | Picolinic acid scaffold found in various enzyme inhibitors. | Screening against a panel of therapeutically relevant enzymes. |
| Anticancer Activity | Some picolinic acid derivatives exhibit antitumor effects. | Synthesis and evaluation of novel derivatives for cytotoxicity against cancer cell lines. |
| Antimicrobial Activity | Picolinic acid is a known antimicrobial agent. | Testing against a range of pathogenic bacteria and fungi. |
| Protein Degradation | Listed as a "Protein Degrader Building Block". | Incorporation into PROTACs and other targeted protein degradation platforms. |
Computational Design of Next-Generation Derivatives with Tailored Properties
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules with desired properties. The application of these methods to this compound can guide the synthesis of next-generation derivatives with enhanced performance in various applications.
Future computational research should focus on:
Structure-Property Relationship Studies: Using techniques such as Density Functional Theory (DFT), researchers can elucidate the relationship between the molecular structure of this compound derivatives and their electronic, optical, and chemical properties.
Virtual Screening: Computational docking and virtual screening can be used to identify potential biological targets for this compound and its derivatives, prioritizing compounds for experimental testing.
De Novo Design: Algorithmic approaches can be used to design novel derivatives of this compound with optimized properties for specific applications, such as high binding affinity to a particular enzyme or ideal geometry for the formation of a specific material.
Challenges and Opportunities in the Field of Picolinic Acid Derivatives Research
The field of picolinic acid derivatives research is rich with opportunities, but also faces several challenges that need to be addressed in future studies.
Challenges:
Selective Synthesis: The development of synthetic methods that allow for the selective functionalization of the pyridine (B92270) ring of picolinic acid at specific positions remains a challenge.
Toxicity and Biocompatibility: For biomedical applications, the potential toxicity and long-term effects of picolinic acid derivatives need to be carefully evaluated.
Scalability of Synthesis: The transition from laboratory-scale synthesis to large-scale industrial production of picolinic acid derivatives can be challenging and requires the development of robust and cost-effective processes.
Opportunities:
Multifunctional Ligands: The design of multifunctional ligands based on the this compound scaffold could lead to materials and molecules with novel and enhanced properties.
Theranostics: The combination of therapeutic and diagnostic capabilities in a single molecule is a growing area of research. Picolinic acid derivatives could be developed as theranostic agents for various diseases.
Sustainable Chemistry: The development of green and sustainable processes for the synthesis and application of picolinic acid derivatives is a significant opportunity for the field to contribute to a more sustainable chemical industry.
Q & A
Q. What are the standard synthetic routes for preparing 6-(Aminomethyl)picolinic acid, and how are intermediates characterized?
- Methodological Answer : A common approach involves functionalizing the picolinic acid backbone through sulfonylation or amidation. For example, methylsulfonyl derivatives of picolinic acid can be synthesized by reacting precursors like methyl 6-aminopicolinate with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Intermediates are purified via flash chromatography and characterized using , , and ESI-MS to confirm structural integrity and purity . Example Reaction Table:
| Step | Reagents/Conditions | Purification Method | Characterization Techniques |
|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, DCM, 0°C → RT, 16h | Flash chromatography | , ESI-MS |
| Hydrolysis | NaOH/THF, HCl acidification | Filtration | , HPLC |
Q. How is this compound typically analyzed for purity and structural confirmation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, with resolving proton environments (e.g., methylene groups adjacent to the amino moiety). High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm. For hydrolytically sensitive derivatives, derivatization (e.g., dansyl chloride) may precede analysis to enhance detection .
Advanced Research Questions
Q. What challenges arise in optimizing the yield of this compound derivatives, and how can reaction parameters be systematically evaluated?
- Methodological Answer : Yield optimization requires addressing competing side reactions (e.g., over-sulfonylation). A factorial design of experiments (DoE) can assess variables like temperature, stoichiometry, and solvent polarity. For instance, increasing reaction temperature from 0°C to 75°C in acetonitrile improves nucleophilic substitution efficiency but risks decomposition. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify optimal reaction windows. Post-synthesis, recrystallization in ethanol/water mixtures enhances purity .
Q. How do hydrolysis conditions during amino acid analysis impact the integrity of this compound, and what mitigations are recommended?
- Methodological Answer : Acid hydrolysis (6M HCl, 110°C, 24h) commonly used for protein/peptide analysis may degrade the aminomethyl group. To preserve the compound, consider shorter hydrolysis times (4–6h) or alternative methods like enzymatic digestion. Hydrophilic interaction liquid chromatography (HILIC) coupled with isotope dilution mass spectrometry (IDMS) provides accurate quantification without extensive hydrolysis, minimizing degradation .
Q. How can discrepancies in NMR data for this compound derivatives across studies be resolved?
- Methodological Answer : Variations in shifts (e.g., δ 3.8–4.2 ppm for methylene groups) may stem from solvent effects (DMSO vs. CDCl) or pH-dependent tautomerism. Standardizing solvent systems and reporting pH (for DO solutions) ensures reproducibility. Cross-validation with computational chemistry (DFT calculations) can predict expected shifts and identify experimental outliers .
Q. What strategies integrate this compound into broader studies of picolinic acid bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare its metal-chelating capacity (via the amino and carboxyl groups) with analogs like 6-(methylsulfonamido)picolinic acid. Assays measuring enzyme inhibition (e.g., IDO1 in tryptophan catabolism) or cellular uptake (via LC-MS/MS quantification in lysates) contextualize its biological relevance. Molecular docking simulations further predict binding affinities to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
